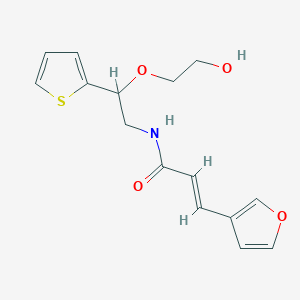

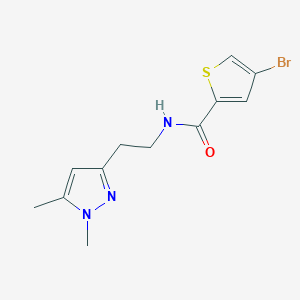

(E)-3-(furan-3-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-3-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a member of the acrylamide family and has been shown to exhibit promising biological activity in various studies.

Applications De Recherche Scientifique

Cyclization Reactions

(E)-3-(furan-3-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide and its derivatives are involved in cyclization reactions. For example, alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related, undergo cyclization to form various furan-based compounds, such as dihydrothiopyrano[3,4-b]furans, depending on the substituents in the furan ring (Pevzner, 2021).

Stereoselective Synthesis

This compound is used in the stereoselective synthesis of other complex molecules. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan, a related structure, serves as a template for the synthesis of hydroxylated derivatives of amino acids, which are valuable building blocks in peptide synthesis (Masesane & Steel, 2004).

Photooxygenation and Photoinduced Oxidation

In photochemical applications, derivatives of this compound have been studied for photooxygenation, leading to the synthesis of γ-hydroxybutenolides. This process involves the transformation of the thiophenyl moiety into other compounds like ethyl phenylsulfenate (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Additionally, photoinduced direct oxidative annulation has been explored, allowing the creation of polyheterocyclic compounds (Zhang et al., 2017).

Dye-Sensitized Solar Cells

Compounds with similar structures, specifically phenothiazine derivatives with furan and thiophene linkers, have been used in dye-sensitized solar cells. This application explores the effect of these linkers on device performance, with some showing significant improvements in conversion efficiency (Kim et al., 2011).

Catalytic Applications

The compound's analogs are also involved in catalytic applications, like palladium-catalyzed alkenation of thiophenes and furans. This process involves direct oxidative coupling reactions with various olefinic substrates to yield mono-alkenylated products (Zhao et al., 2009).

Propriétés

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-6-8-20-13(14-2-1-9-21-14)10-16-15(18)4-3-12-5-7-19-11-12/h1-5,7,9,11,13,17H,6,8,10H2,(H,16,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHNEXGLXIVHPK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)

![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)

amino}acetamide](/img/structure/B2956498.png)

![9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione](/img/structure/B2956502.png)

![2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2956503.png)

![N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2956510.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956513.png)